Edoxaban N-oxide
CAS No.: 2244103-96-4
Cat. No.: VC2892657
Molecular Formula: C24H30ClN7O5S
Molecular Weight: 564.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2244103-96-4 |
|---|---|
| Molecular Formula | C24H30ClN7O5S |
| Molecular Weight | 564.1 g/mol |
| IUPAC Name | N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide |
| Standard InChI | InChI=1S/C24H30ClN7O5S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3,37)12-18(16)38-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+,32?/m0/s1 |
| Standard InChI Key | VXYMWDLQMMPOMS-QDYCCJOXSA-N |
| Isomeric SMILES | CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl |
| SMILES | CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl |
| Canonical SMILES | CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Properties
Edoxaban N-oxide is identified chemically as 5-chloro-2-(2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetamido)pyridine 1-oxide . This compound is formed through the N-oxidation of the thiazolopyridine ring in the parent compound edoxaban.
Table 1: Physical and Chemical Properties of Edoxaban N-oxide
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₀ClN₇O₅S |
| Molecular Weight | 564.06 g/mol |
| CAS Number | 2244103-96-4 |
| Alternative Names | Edoxaban-M5, (5S)-5-Oxide Edoxaban |
| Stereochemistry | Epimeric |
| Defined Stereocenters | 3 of 4 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 8 |
| Topological Polar Surface Area | 180 Ų |
The molecular structure of Edoxaban N-oxide features a cyclohexyl core with specific stereochemistry (1S,2R,4S), a dimethylcarbamoyl group, a 5-chloropyridine moiety, and critically, an N-oxide group on the thiazolopyridine ring system . This N-oxidation represents the key structural difference from the parent compound edoxaban.
Formation and Metabolism
Edoxaban N-oxide is formed through the oxidative metabolism of edoxaban, primarily mediated by cytochrome P450 3A4 (CYP3A4) enzyme activity . The metabolism of edoxaban involves multiple pathways, with N-oxidation representing one of the significant transformations.
In human metabolism studies, edoxaban undergoes several biotransformations including:
-
Hydrolytic cleavage of the N,N-dimethylcarbamoyl group
-
Oxidative N-demethylation of the thiazolopyridine ring
-
N-demethylation of the N,N-dimethylcarbamoyl group
-
N-oxidation of the thiazolopyridine ring (forming edoxaban N-oxide)
Research indicates that after administration of [¹⁴C]-edoxaban to healthy subjects, approximately 35% of the dose is recovered in urine and 62% in feces . While unchanged edoxaban remains the predominant compound in plasma, various metabolites including edoxaban N-oxide are detected in both plasma and excreta .
Pharmacokinetic Characteristics
Table 2: Pharmacokinetic Parameters of Edoxaban and Selected Metabolites
| Parameter | Edoxaban | M-4 (Another Metabolite) |
|---|---|---|
| Cmax (ng/mL; oral) | 256 ± 87.7 | 18.0 ± 7.97 |
| tmax (h; oral) | 1.02 [0.500–3.00] | 1.98 [1.48–4.00] |
| AUC∞ (ng·h/mL; oral) | 1766 ± 435.3 | 128 ± 44.8 |
| t½ (h; oral) | 11.5 ± 5.63 | 10.5 ± 5.18 |
| Volume of distribution (L) | 107 ± 19.9 | Not determined |
| Bioavailability (%) | 62 | Not applicable |
Following oral administration, edoxaban reaches peak plasma concentrations within 1-2 hours, with a terminal elimination half-life of approximately 10-14 hours . The drug exhibits minimal accumulation with repeated once-daily dosing . Total clearance is approximately 22 L/h, with renal clearance accounting for approximately 50% of total clearance .
Analytical Detection Methods
Several analytical methods have been developed for the detection and characterization of edoxaban N-oxide, particularly in the context of drug metabolism studies and stability testing.
Liquid Chromatography Methods
High-performance liquid chromatography (HPLC) coupled with mass spectrometry represents the primary analytical approach for edoxaban N-oxide detection. A validated method has been reported with the following parameters:
Table 3: HPLC Parameters for Edoxaban N-oxide Analysis
| Parameter | Specification |
|---|---|
| Mobile Phase A | 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile:methanol (1:1% v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 290 nm |
| Detector | High-resolution mass spectrometry quadrupole-time of flight |
This methodology has successfully separated edoxaban N-oxide from other oxidative degradation products with good resolution . The high sensitivity of mass spectrometry detection enables accurate quantification and structural confirmation.
Surface Enhanced Raman Spectroscopy
Recent innovations include Surface Enhanced Raman Spectroscopy (SERS) for edoxaban detection, which may also be applicable to its metabolites including edoxaban N-oxide:
Table 4: SERS Method Parameters for Edoxaban Analysis
| Parameter | Specification |
|---|---|
| Substrate | Gold-coated silicon nanopillar |
| Alternative Substrate | Gold-coated copper oxide |
| Sample Preparation | DMSO:water (1:10 v/v) |
| Excitation Wavelength | 785 nm |
| Laser Power | 5 mW |
| Acquisition Time | 1 s (10 accumulations) |
| Detection Range | 400-1800 cm⁻¹ |
| Key Raman Bands | 512 cm⁻¹, 635 cm⁻¹, 1005 cm⁻¹, 1436 cm⁻¹ |
| Linear Detection Range | 1.4 × 10⁻⁴M to 10⁻¹²M |
| Limit of Quantification | 10⁻¹²M |
This SERS method demonstrates exceptional sensitivity with limits of quantification reaching 10⁻¹²M, making it potentially valuable for therapeutic drug monitoring applications .
Clinical Relevance and Drug Monitoring
While the parent compound edoxaban remains the primary active entity, understanding edoxaban N-oxide has several clinical implications:
Table 5: Clinical Considerations for Edoxaban Metabolism and Interactions
| Factor | Impact on Metabolism | Potential Clinical Relevance |
|---|---|---|
| P-glycoprotein (P-gp) inhibitors | Increased edoxaban exposure | Potential increased bleeding risk |
| CYP3A4 inhibitors | May increase N-oxide formation | Altered metabolite profile |
| Hepatic impairment | Altered oxidative metabolism | Potential changes in efficacy/safety profile |
| Renal impairment | Reduced clearance | Dose adjustment considerations |
Future Research Directions
Several areas warrant further investigation regarding edoxaban N-oxide:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume